N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
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Overview
Description
N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a thiazolidinone precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as hydroxyl or amino groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.
Scientific Research Applications
N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[3-dodecyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- 2-[(2E)-3-Benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide
- 2-[(2E)-3-Benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone core, coupled with the hydroxypropyl and phenylimino substituents, allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-(3-hydroxypropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3S/c25-13-7-12-24-20(27)18(28-21(24)23-17-10-5-2-6-11-17)14-19(26)22-15-16-8-3-1-4-9-16/h1-6,8-11,18,25H,7,12-15H2,(H,22,26) |
InChI Key |
QSJCGBFPGJSNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CCCO |
Origin of Product |
United States |
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